molecular formula C7H5Cl2NO4S B2555252 2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid CAS No. 338962-58-6

2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid

Cat. No.: B2555252
CAS No.: 338962-58-6
M. Wt: 270.08
InChI Key: KVNKMVWBPSKPEO-UHFFFAOYSA-N
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Description

2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid (CAS: 338962-58-6) is a sulfonamide-containing compound with the molecular formula C₇H₅Cl₂NO₄S and a molecular weight of 270.09 g/mol . Its structure features a pyridine ring substituted with two chlorine atoms at the 3- and 5-positions, a sulfonyl group (-SO₂-) at the 2-position, and an acetic acid moiety.

Properties

IUPAC Name

2-(3,5-dichloropyridin-2-yl)sulfonylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO4S/c8-4-1-5(9)7(10-2-4)15(13,14)3-6(11)12/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNKMVWBPSKPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)S(=O)(=O)CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong acids or bases to facilitate the sulfonylation process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic uses, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares 2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid with structurally or functionally related compounds, focusing on molecular properties, synthesis, and applications.

Structural Analogs

A. Pyridine-Based Sulfonamides

N-(Carbamoylmethyl)-2-{4-[(5-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide (3ae) Structure: Combines a methoxy-substituted pyridine, benzimidazole, and sulfinyl/sulfonyl linkages. Synthesis: Yield of 73% via condensation and sulfonation . Key Difference: The benzimidazole core and methoxy groups confer distinct electronic properties, reducing acidity (pKa ≈ 4–5) compared to the target compound .

2-[(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic Acid Structure: Pyridine ring with amino, chloro, and fluoro substituents, linked via an oxy-acetic acid group. Key Difference: The oxy (-O-) linkage instead of sulfonyl (-SO₂-) reduces electron-withdrawing effects, resulting in lower acidity (pKa ≈ 3.5–4.0) .

B. Sulfonyl-Containing Heterocycles

2-(Cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic Acid

  • Structure : Sulfanyl (-S-) group instead of sulfonyl, with a pyrimidine ring.
  • Key Difference : The thioether linkage decreases polarity and acidity (pKa ≈ 4.5–5.0) compared to the sulfonyl group .

Functional Group Analogs

A. Sulfonamide Derivatives in Pharmaceuticals

N-(4-(Benzothiazole-2-yl)phenyl) Substituted Benzenesulfonamides Structure: Benzothiazole-linked sulfonamides. Synthesis: Condensation of 2-aminophenyl benzothiazoles with sulfonyl chlorides in pyridine . Key Difference: Benzothiazole’s planar aromatic system enhances π-π stacking, influencing binding affinity in biological systems .

B. Perfluorinated Sulfonamides (PFOS Derivatives)

2-(N-Ethylperfluorooctanesulfonamido)acetic Acid

  • Structure : Perfluorinated alkyl chain attached to a sulfonamide-acetic acid group.
  • Key Difference : High environmental persistence due to C-F bonds, unlike the biodegradable chloro-pyridine moiety in the target compound .

Data Tables

Table 1: Comparative Molecular Properties

Compound Molecular Weight Key Substituents pKa (Acetic Acid Group)
This compound 270.09 Cl, SO₂, acetic acid ~2.5–3.0
3ae (Benzimidazole derivative) ~650 (estimated) OCH₃, SO, benzimidazole ~4.0–5.0
2-(Cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic acid ~280 (estimated) SCH₂, CH₃, pyrimidine ~4.5–5.0
Research Findings
  • Synthetic Efficiency : Pyridine sulfonamides like the target compound often require multi-step synthesis, whereas benzimidazole derivatives (e.g., 3ae) achieve higher yields (up to 97%) due to optimized condensation protocols .
  • Environmental Impact : Unlike PFOS derivatives, the target compound’s lack of perfluorinated chains reduces bioaccumulation risks .

Biological Activity

2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid (CAS Number: 338962-58-6) is a heterocyclic compound with significant potential in biological and medicinal chemistry. Its molecular formula is C₇H₅Cl₂NO₄S, and it has garnered attention for its enzyme inhibition properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and comparative analysis with similar compounds.

  • Molecular Weight : 270.09 g/mol
  • Structure : Contains a pyridine ring substituted with two chlorine atoms and a sulfonyl group.

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The sulfonyl group can form strong interactions with active sites on enzymes, leading to inhibition or modulation of their activity. This compound has been studied for its effects on:

  • Enzyme Inhibition : It has shown promise in inhibiting specific enzymes that are critical in various biochemical pathways.
  • Protein Interactions : It participates in protein-protein interactions that may influence cellular signaling pathways.

Enzyme Inhibition Studies

Research indicates that this compound is utilized in the study of enzyme inhibition. It has been shown to affect the activity of several key enzymes involved in metabolic processes.

Therapeutic Potential

The compound is being investigated for its potential therapeutic uses, particularly in developing new drugs targeting various diseases. Its unique structure allows it to interact selectively with biological targets.

Case Studies and Research Findings

A review of recent studies highlights the compound's effectiveness in various biological assays:

  • Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits antimicrobial properties against certain bacterial strains.
  • Cancer Research : Preliminary investigations suggest that this compound may possess antiproliferative effects on cancer cell lines, warranting further exploration into its mechanisms and efficacy.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionSignificant inhibition observed
AntimicrobialEffective against specific bacterial strains
AntiproliferativeReduced cell viability in cancer lines

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity profiles compared to similar compounds. For example:

Compound NameStructural FeaturesBiological Activity
2-[(5-Chloro-2-pyridinyl)amino]-2-oxo-acetic acidSingle chlorine substitutionModerate enzyme inhibition
(3-Chloro-2-pyridinyl)acetic acidLacks sulfonyl groupLimited activity

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